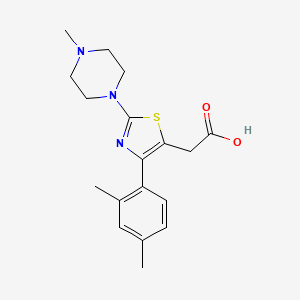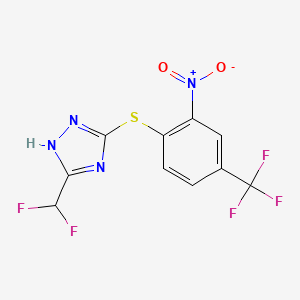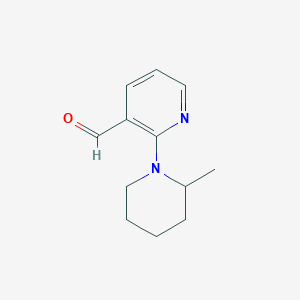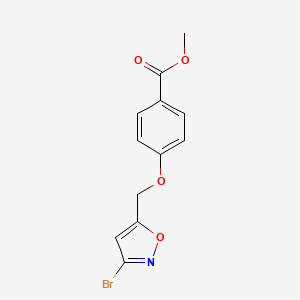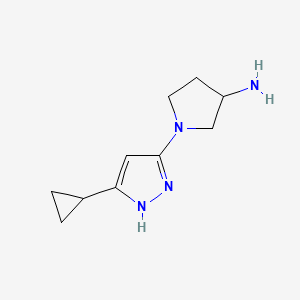
(R)-4-(3-Fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(3-Fluorophényl)pyrrolidin-2-one est un composé chimique de formule moléculaire C10H10FNO. Il s'agit d'un dérivé de la pyrrolidinone, où un groupe fluorophényle est attaché au cycle pyrrolidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-4-(3-Fluorophényl)pyrrolidin-2-one implique généralement la réaction de la 3-fluorobenzaldéhyde avec une amine appropriée pour former une base de Schiff intermédiaire. Cette base de Schiff est ensuite soumise à une cyclisation en milieu acide ou basique pour donner le dérivé pyrrolidinone souhaité. Les conditions de réaction, telles que la température, le solvant et les catalyseurs, peuvent varier en fonction de la voie de synthèse spécifique utilisée .
Méthodes de production industrielle
La production industrielle de (R)-4-(3-Fluorophényl)pyrrolidin-2-one peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
(R)-4-(3-Fluorophényl)pyrrolidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et des nucléophiles comme les amines ou les thiols. Les conditions de réaction telles que la température, le solvant et le pH jouent un rôle crucial dans la détermination de l'issue de ces réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fluorophényles .
Applications de la recherche scientifique
(R)-4-(3-Fluorophényl)pyrrolidin-2-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les interactions enzymatiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme outil pharmacologique.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action de (R)-4-(3-Fluorophényl)pyrrolidin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorophényle peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le cycle pyrrolidinone peut également jouer un rôle dans la stabilisation de l'interaction du composé avec ses cibles, conduisant à des effets biologiques spécifiques .
Applications De Recherche Scientifique
®-4-(3-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ®-4-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-4-Phénylpyrrolidin-2-one : Ne possède pas l'atome de fluor, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
(R)-4-(4-Fluorophényl)pyrrolidin-2-one : L'atome de fluor est positionné différemment, ce qui peut modifier sa réactivité et ses interactions.
(R)-4-(3-Chlorophényl)pyrrolidin-2-one : La substitution du fluor par le chlore peut entraîner des modifications du comportement chimique et de l'activité biologique.
Unicité
(R)-4-(3-Fluorophényl)pyrrolidin-2-one est unique en raison de la présence de l'atome de fluor en position 3 du cycle phényle. Cette substitution spécifique peut influencer considérablement sa réactivité chimique, sa stabilité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
(4R)-4-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
RAATVVLZQPDIED-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@@H](CNC1=O)C2=CC(=CC=C2)F |
SMILES canonique |
C1C(CNC1=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


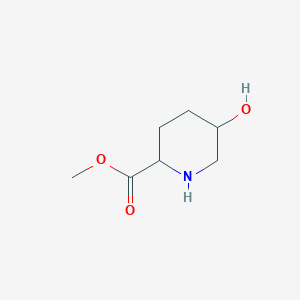
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)

